2-Fluoro-5-isopropylaniline CAS number
2-Fluoro-5-isopropylaniline CAS number
An In-depth Technical Guide to 2-Fluoro-5-isopropylaniline (CAS No. 116874-67-0) for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. Identified by its CAS number 116874-67-0, this compound's unique structural features—a fluorine atom and an isopropyl group on an aniline scaffold—make it a valuable building block for creating complex molecules with desirable pharmacokinetic and pharmacodynamic properties. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a validated synthesis pathway with mechanistic insights, its applications in medicinal chemistry, a detailed experimental protocol, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
2-Fluoro-5-isopropylaniline is a substituted aniline derivative. The strategic placement of the fluoro and isopropyl groups significantly influences its chemical reactivity and biological activity when incorporated into larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl group can improve potency and selectivity.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 116874-67-0 | [1] |
| IUPAC Name | 2-fluoro-5-propan-2-ylaniline | [1] |
| Molecular Formula | C₉H₁₂FN | [1] |
| SMILES | CC(C)C1=CC(=C(C=C1)F)N | [1] |
| InChIKey | QWYOGCVSPQTKPM-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 153.20 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-Fluoro-5-isopropylaniline is not commonly detailed in standard literature, but a logical and efficient pathway can be designed based on fundamental principles of organic chemistry, starting from the readily available precursor 2-fluoro-5-nitroaniline. This process involves the selective reduction of the nitro group to an amine, a cornerstone transformation in the synthesis of aromatic amines.
The key step is the reduction of the nitro group. While various reagents can accomplish this, catalytic hydrogenation or reduction with metals in acidic media (like Tin(II) chloride or Iron) are common, reliable methods in industrial and laboratory settings. The choice of reducing agent is critical; for instance, iron in the presence of an acid is a cost-effective and efficient method for selectively reducing nitro groups on an aromatic ring.[2]
Caption: Synthetic route from a nitro precursor to the target aniline.
Role in Medicinal Chemistry and Drug Development
Substituted anilines are privileged scaffolds in drug discovery.[3] The incorporation of fluorine is a widely used strategy to modulate a drug candidate's properties, such as:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
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Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
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Membrane Permeability: Strategic fluorination can alter the lipophilicity (as measured by LogP) of a molecule, influencing its ability to cross cell membranes.[4]
2-Fluoro-5-isopropylaniline serves as a crucial starting material or intermediate for synthesizing a diverse range of bioactive molecules. It is particularly useful in creating libraries of compounds for high-throughput screening in the early phases of drug discovery.[5] Its structure is found in patented compounds investigated for various therapeutic areas, although specific blockbuster drugs containing this exact fragment are not prominently in the public domain.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol describes a robust, self-validating method for synthesizing 2-Fluoro-5-isopropylaniline from its nitro precursor, 2-Fluoro-5-nitroaniline. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) due to the significant polarity difference between the starting material and the product.
Materials and Equipment:
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2-Fluoro-5-nitroaniline (1.0 eq)
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Tin(II) chloride dihydrate (SnCl₂, 3.0 eq)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Separatory funnel, Buchner funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-nitroaniline in ethanol. To this solution, add Tin(II) chloride dihydrate.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. The reaction is exothermic and should be controlled.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.
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Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (typically more polar, lower Rf) indicates reaction completion. This typically takes 2-4 hours.
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Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary to yield pure 2-Fluoro-5-isopropylaniline.
Caption: Step-by-step workflow for the synthesis and purification.
Safety, Handling, and Storage
As with most aniline derivatives, 2-Fluoro-5-isopropylaniline should be handled with care, assuming it is toxic and potentially harmful.[6][7]
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Handling: Always use this chemical inside a certified chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[8]
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First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water.[11] For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air.[10] Seek immediate medical attention in all cases of exposure.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10]
Conclusion
2-Fluoro-5-isopropylaniline (CAS No. 116874-67-0) is a strategically important chemical intermediate whose value is derived from the synergistic effects of its fluoro and isopropyl substituents on an aniline core. Its synthesis is achievable through reliable and scalable chemical transformations. For professionals in drug discovery and development, this compound represents a versatile building block for creating novel molecules with enhanced therapeutic potential. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research setting.
References
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PrepChem.com. (n.d.). Synthesis of 2-fluoro-6-isopropyl aniline. Retrieved from [Link]
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Gaba, M., et al. (2022). Research in the Field of Drug Design and Development. MDPI. Retrieved from [Link]
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Li, Z., Cai, H., & Conti, P. S. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals, 4(1), 24–30. Retrieved from [Link]
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